An In-depth Technical Guide to 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid
An In-depth Technical Guide to 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-2-carboxylic acid and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their versatile structure serves as a key pharmacophore in a wide range of biologically active molecules. This technical guide focuses on a specific derivative, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, providing a comprehensive overview of its chemical properties, synthesis, and potential applications based on current scientific understanding. This document is intended to be a valuable resource for researchers engaged in drug discovery and development, offering insights into the nuanced characteristics of this compound.
While specific experimental data for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is limited in publicly available literature, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust predictive profile. The methodologies and potential biological activities discussed herein are grounded in the broader context of indole chemistry, offering a solid foundation for future research and application.
Chemical and Physical Properties
The fundamental properties of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid are summarized below. It is important to note that while some data is sourced from chemical suppliers, other values are predicted based on the properties of structurally similar compounds.
| Property | Value | Source |
| CAS Number | 120716-95-2 | [1][2] |
| Molecular Formula | C₁₁H₈ClNO₄ | [1][2] |
| Molecular Weight | 253.64 g/mol | [1][2] |
| Appearance | Predicted to be a solid powder | Inferred from related compounds |
| Melting Point | Not available. For comparison, the melting point of 5-chloroindole-2-carboxylic acid is 287 °C (decomposes) | |
| Solubility | Not available. Likely soluble in organic solvents like DMSO and methanol. | Inferred from related compounds |
| pKa | Not available. Predicted to have two acidic protons from the carboxylic acid groups. | Inferred from chemical structure |
Synthesis of 3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid
The synthesis of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid can be logically approached through a multi-step process that is well-established in indole chemistry. The most plausible synthetic route involves the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by a Fischer indole synthesis to construct the indole core. The final step would be the hydrolysis of an ester to yield the desired dicarboxylic acid.
Synthetic Pathway Overview
Figure 1: Proposed synthetic pathway for 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Japp-Klingemann Reaction to form the Hydrazone Intermediate
The Japp-Klingemann reaction is a reliable method for forming arylhydrazones from diazonium salts and β-keto esters or related compounds.
-
Diazotization of 4-Chloroaniline:
-
Dissolve 4-chloroaniline in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.
-
-
Coupling with Diethyl 2-acetylsuccinate:
-
In a separate flask, dissolve diethyl 2-acetylsuccinate in a suitable solvent such as ethanol.
-
Add a base, like sodium ethoxide, to deprotonate the active methylene group.
-
Slowly add the previously prepared cold diazonium salt solution to the solution of the enolate.
-
The coupling reaction typically proceeds at low temperatures to yield the hydrazone intermediate.
-
The intermediate can be isolated by filtration after precipitation.
-
Step 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that converts arylhydrazones into indoles.
-
Cyclization:
-
Suspend the hydrazone intermediate from Step 1 in a suitable solvent, such as ethanol or acetic acid.
-
Add a strong acid catalyst, for instance, sulfuric acid, polyphosphoric acid, or zinc chloride.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product, ethyl 3-(ethoxycarbonylmethyl)-5-chloro-1H-indole-2-carboxylate.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 3: Hydrolysis of the Di-ester
The final step involves the hydrolysis of the ethyl ester groups to the corresponding carboxylic acids.
-
Saponification:
-
Dissolve the di-ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with a strong acid like hydrochloric acid to a pH of 1-2.
-
The desired product, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the methylene protons, and the acidic carboxylic acid protons.
-
Indole NH: A broad singlet is anticipated in the downfield region, typically between δ 11.0 and 13.0 ppm.
-
Carboxylic Acid OH: Two broad singlets for the two carboxylic acid protons are expected, likely in the region of δ 10.0-13.0 ppm. These signals would disappear upon D₂O exchange.
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). The chlorine at the 5-position will influence their chemical shifts, with the proton at C4 likely being the most deshielded.
-
Methylene Protons: A singlet for the two methylene protons of the carboxymethyl group is expected, likely in the range of δ 3.5-4.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbons: Two signals for the carboxylic acid carbons are expected in the downfield region, typically between δ 160 and 180 ppm.[3]
-
Indole Carbons: The carbons of the indole ring will resonate in the aromatic region (δ 100-140 ppm). The carbon attached to the chlorine (C5) and the carbons of the pyrrole ring will have characteristic shifts.
-
Methylene Carbon: The methylene carbon of the carboxymethyl group is expected to appear in the aliphatic region, likely between δ 30 and 40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the presence of the carboxylic acid functional groups and the indole ring.
-
O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl groups.[4]
-
C=O Stretch: A strong absorption band for the carbonyl groups of the carboxylic acids is anticipated around 1700-1725 cm⁻¹.[4]
-
N-H Stretch: A moderate absorption for the indole N-H stretch is expected around 3300-3400 cm⁻¹.
-
C-Cl Stretch: A weak to medium absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl bond.
Mass Spectrometry
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum should display a molecular ion peak corresponding to the molecular weight of the compound (m/z = 253.64). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and any chlorine-containing fragments.
-
Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of water (H₂O) and the loss of the carboxyl group (COOH).
Potential Biological Activity and Applications
While the specific biological activity of 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid has not been extensively reported, the indole-2-carboxylic acid scaffold is a key component in many compounds with significant therapeutic potential. Research into structurally related molecules provides valuable insights into possible applications for this compound.
-
Antiviral Agents: Indole-2-carboxylic acid derivatives have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[5][6] The core structure can chelate with magnesium ions in the active site of the enzyme, making this class of compounds a promising area for the development of new antiretroviral drugs.[6]
-
Neurological Disorders: The unchlorinated parent compound, 3-(carboxymethyl)-1H-indole-2-carboxylic acid, has shown affinity for the glycine site on the NMDA receptor complex.[7] This suggests that derivatives like the 5-chloro substituted version could be investigated for their potential as modulators of NMDA receptor activity, which is relevant in various neurological and psychiatric disorders.
-
Inflammatory Conditions: Certain substituted indole-2-carboxylic acids have been developed as potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor.[8] CysLT1 antagonists are used in the treatment of asthma and allergic rhinitis.
-
Cancer Research: Some indole derivatives have demonstrated antiproliferative activity against various cancer cell lines.
The presence of the chloro and carboxymethyl substituents on the indole-2-carboxylic acid core of the title compound provides opportunities for further chemical modification to optimize binding to various biological targets. This makes 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid a valuable building block for the synthesis of novel therapeutic agents.
Safety and Handling
Based on the hazard statements provided by suppliers, 3-(carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid should be handled with care in a laboratory setting.[2]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Do not ingest. If swallowed, seek medical attention.
-
Storage
For long-term stability, the compound should be stored in an inert atmosphere at 2-8 °C.[1]
Conclusion
3-(Carboxymethyl)-5-chloro-1H-indole-2-carboxylic acid is a fascinating molecule with significant potential for application in drug discovery and development. While experimental data on this specific compound is sparse, its structural relationship to a wide range of biologically active indole derivatives makes it a compelling target for further investigation. This technical guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, and potential areas of therapeutic application. It is hoped that this document will serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry, stimulating further exploration into the properties and uses of this and related indole-2-carboxylic acid derivatives.
References
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